

Interpreting NMR Spectra: A Comparative Guide to 4-Methylpyridine-2,6-diamine

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Compound of Interest

Compound Name: 4-Methylpyridine-2,6-diamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of **4-Methylpyridine-2,6-diamine**, a key building block in medicinal chemistry. By comparing its spectral data with those of structurally related analogs, this document aims to facilitate a deeper understanding of its chemical environment and aid in the rapid identification and characterization of novel compounds.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **4-Methylpyridine-2,6-diamine** and two comparable molecules: 4-methylpyridine and 4-methylpyridin-2-amine. These comparisons highlight the electronic effects of the amino and methyl substituents on the pyridine ring.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm) in DMSO- d_6

Compound	H-3/H-5	-NH ₂	-CH ₃
4-Methylpyridine-2,6-diamine	5.46 (s, 2H)	5.21 (s, 4H)	1.95 (s, 3H)
4-Methylpyridine	7.10 (d, 2H)	-	2.35 (s, 3H)
4-Methylpyridin-2-amine	6.45 (d, 1H), 6.29 (s, 1H)	4.60 (s, 2H)	2.20 (s, 3H)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

Compound	C-2/C-6	C-3/C-5	C-4	-CH ₃
4-Methylpyridine-2,6-diamine	158.7	88.3	152.8	20.8
4-Methylpyridine	149.5	124.5	147.5	20.7
4-Methylpyridin-2-amine	159.5	112.5, 105.5	148.0	20.9

Experimental Protocols

General NMR Spectroscopy Protocol

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
- To ensure homogeneity, gently vortex or sonicate the sample until fully dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Data Acquisition:

- The following parameters are typical for a 400 MHz NMR spectrometer and may require optimization for different instruments.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans (NS): 16-64 (dependent on sample concentration).
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 3-4 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans (NS): 1024 or more, depending on concentration.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): 1-2 seconds.

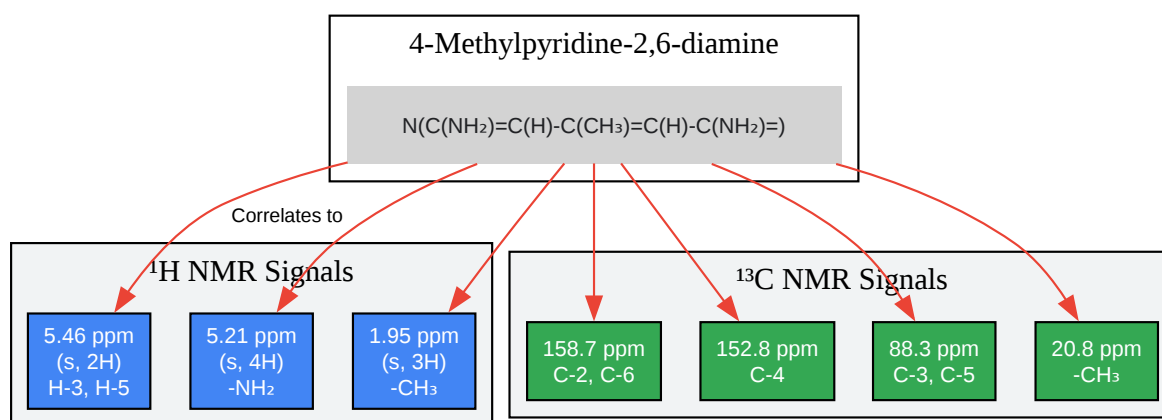
3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Visualizing Structural Relationships

The following diagrams illustrate the chemical structure of **4-Methylpyridine-2,6-diamine** and its key NMR correlations, providing a visual representation of the data presented.

Caption: Chemical structure of **4-Methylpyridine-2,6-diamine**.



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Caption: NMR signal correlations for **4-Methylpyridine-2,6-diamine**.

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